molecular formula C21H27N5O2S B2651436 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide CAS No. 851810-04-3

1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide

Cat. No.: B2651436
CAS No.: 851810-04-3
M. Wt: 413.54
InChI Key: UQLMHFLQPJFXEJ-UHFFFAOYSA-N
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Description

1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide is a complex organic compound featuring a thiazole and triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the formation of the thiazole and triazole rings, followed by their functionalization and subsequent coupling with the piperidine and carboxamide groups.

  • Formation of Thiazole Ring:

      Starting Materials: 2-aminothiazole, methyl iodide.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Formation of Triazole Ring:

      Starting Materials: Hydrazine hydrate, acetic acid.

      Reaction Conditions: The reaction is typically conducted under reflux conditions to ensure complete cyclization.

  • Coupling Reactions:

      Intermediate Formation: The thiazole and triazole intermediates are coupled using a suitable linker, often involving a Friedel-Crafts alkylation or acylation reaction.

      Final Coupling: The final step involves coupling the intermediate with piperidine-4-carboxamide under mild conditions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

    Reduction: The compound can be reduced at the carboxamide group to form an amine using reducing agents like LiAlH₄ (lithium aluminium hydride).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring, respectively.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) in anhydrous solvents.

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives or substituted thiazole/triazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents, share the triazole ring structure.

Uniqueness: 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide is unique due to its combined thiazole and triazole rings, which confer a distinct set of chemical and biological properties. This dual-ring system may enhance its binding affinity and specificity for certain molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-12(2)14-4-6-15(7-5-14)17(25-10-8-16(9-11-25)19(22)27)18-20(28)26-21(29-18)23-13(3)24-26/h4-7,12,16-17,28H,8-11H2,1-3H3,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLMHFLQPJFXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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